molecular formula C19H23ClN2O3 B11306872 2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11306872
M. Wt: 362.8 g/mol
InChI Key: ZAWDSXYOJNYYNH-UHFFFAOYSA-N
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Description

The compound 2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic chromenone derivative characterized by a fused bicyclic scaffold. Key structural features include:

  • Chlorine substituent at position 2, which enhances electrophilicity and influences binding interactions .
  • 4-Methylpiperazinylmethyl group at position 4, introducing a basic nitrogen center that may improve solubility and modulate pharmacokinetics .

The molecular formula is C₁₉H₂₂ClN₂O₃ (estimated from analogs in and ), with a molecular weight of approximately 376.85 g/mol.

Properties

Molecular Formula

C19H23ClN2O3

Molecular Weight

362.8 g/mol

IUPAC Name

2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C19H23ClN2O3/c1-21-6-8-22(9-7-21)11-15-17(23)16(20)10-14-12-4-2-3-5-13(12)19(24)25-18(14)15/h10,23H,2-9,11H2,1H3

InChI Key

ZAWDSXYOJNYYNH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCCC4)C(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzo[c]chromen-6-one Core: The initial step involves the formation of the benzo[c]chromen-6-one core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a substituted phenol, with a chloroacetyl chloride in the presence of a base like pyridine.

    Introduction of the Piperazine Moiety: The next step involves the introduction of the piperazine moiety. This can be accomplished by reacting the intermediate product with 4-methylpiperazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

    Hydroxylation and Chlorination: The final steps involve the hydroxylation and chlorination of the compound. Hydroxylation can be achieved using a hydroxylating agent like hydrogen peroxide, while chlorination can be carried out using a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a dechlorinated product

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Position 2 Position 3 Position 4 Substituent Molecular Weight (g/mol) Key Features
Target Compound: 2-Chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-... Cl OH 4-Methylpiperazinylmethyl ~376.85 Enhanced lipophilicity (Cl), hydrogen bonding (OH), basicity (piperazine)
3-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one H OH 4-Methylpiperazinylmethyl 328.41 Lacks Cl at C2; reduced steric/electronic effects
2-Chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one Cl 2-(4-Cl-Ph)-oxoethoxy H ~455.30 Bulky oxoethoxy group; dual Cl substituents may increase toxicity
3-(4-Cl-Ph)-7-hydroxy-8-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]-2-(CF₃)-4H-chromen-4-one CF₃ OH 4-(2-Hydroxyethyl)piperazinylmethyl ~525.90 Hydroxyethyl group on piperazine enhances hydrophilicity; CF₃ adds polarity

Key Observations

Chlorine at Position 2: The target compound’s Cl substituent increases molecular weight and lipophilicity compared to the non-chlorinated analog in . This may enhance membrane permeability but reduce aqueous solubility .

Piperazinylmethyl Substituents: The 4-methylpiperazinylmethyl group in the target compound balances basicity and lipophilicity, whereas the 4-(2-hydroxyethyl)piperazinylmethyl group in improves hydrophilicity, which could influence renal clearance .

Position 3 Functional Groups :

  • The OH group in the target compound and ’s analog supports hydrogen bonding with biological targets (e.g., kinases, GPCRs).
  • The oxoethoxy group in ’s compound introduces steric bulk, which may hinder binding to compact active sites .

Biological Activity

The compound 2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative belonging to the class of benzo[c]chromenes. This compound has garnered attention in pharmacological research due to its potential biological activities, which include effects on various biological pathways and systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C_{16}H_{20}ClN_{2}O_{3}
  • Molecular Weight : 320.79 g/mol
  • CAS Number : Specific CAS information may not be readily available; further investigation may be required for precise identification.

Structural Characteristics

The compound features a chloro group, a hydroxyl group, and a piperazine moiety, which are critical for its interaction with biological targets. The presence of these functional groups suggests potential activity in modulating neurotransmitter systems and other biochemical pathways.

Pharmacological Effects

Research indicates that 2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have shown that similar compounds in the benzo[c]chromene class can exhibit antidepressant-like effects in animal models. This is believed to be mediated through serotonin and norepinephrine reuptake inhibition.
  • Anxiolytic Effects : The piperazine component is known to interact with serotonin receptors, potentially leading to anxiolytic (anxiety-reducing) effects.
  • Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects against oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Serotonin Receptor Modulation : The interaction with serotonin receptors may play a significant role in its antidepressant and anxiolytic properties.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in neurotransmitter metabolism.

Case Studies

  • Study on Antidepressant Activity :
    • A study evaluated the antidepressant-like effects of the compound in a forced swim test in mice. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential efficacy as an antidepressant agent .
  • Anxiolytic Effects Assessment :
    • In another study using the elevated plus maze model, subjects treated with the compound exhibited increased time spent in open arms, indicative of reduced anxiety levels .

Data Table

StudyBiological ActivityMethodologyKey Findings
AntidepressantForced Swim TestReduced immobility time
AnxiolyticElevated Plus MazeIncreased open arm time

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